molecular formula C18H19NO3S B2804817 N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034451-24-4

N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2804817
CAS No.: 2034451-24-4
M. Wt: 329.41
InChI Key: YZOGFVPSKYZPOB-UHFFFAOYSA-N
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Description

N-((1-(Thiophen-3-yl)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule featuring a benzodioxole scaffold linked to a thiophene-substituted cyclopentane ring system. This structural motif is of significant interest in medicinal chemistry and chemical biology research. Compounds incorporating the benzo[d][1,3]dioxole (piperonyl) group have demonstrated diverse biological activities, including utility in cancer chemoresistance research. Related structural analogs have been shown to inhibit P-glycoprotein (P-gp/ABCB1) efflux pump activity, which is a major mechanism of multidrug resistance in cancer cells, with studies indicating that such compounds can significantly enhance the efficacy of chemotherapeutic agents like doxorubicin . The benzo[d][1,3]dioxole carboxamide framework is also a recognized privileged structure in the development of agrochemicals. Researchers have identified N-(benzo[d][1,3]dioxol-5-yl) carboxamide derivatives as novel auxin receptor agonists that promote primary root growth in plants, suggesting potential applications in plant biology and crop science research . The molecular architecture of this compound, which combines electron-rich heterocycles (thiophene and benzodioxole) with a conformationally constrained cyclopentylmethyl linker, presents researchers with a versatile chemical scaffold for probe development, structure-activity relationship (SAR) studies, and target identification across multiple biological systems. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopentyl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c20-17(13-3-4-15-16(9-13)22-12-21-15)19-11-18(6-1-2-7-18)14-5-8-23-10-14/h3-5,8-10H,1-2,6-7,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOGFVPSKYZPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of increasing interest in pharmacological research due to its potential therapeutic properties. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C₁₈H₁₉N₁O₃S
Molecular Weight 329.4 g/mol
CAS Number 1060215-18-0

Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:

  • Reactive Oxygen Species (ROS) Induction : Compounds in the benzo[b]thiophene class have been shown to induce ROS overproduction, leading to apoptosis in tumor cells .
  • Inhibition of Tumor-associated NADH Oxidase (tNOX) : Certain derivatives exhibit cytotoxicity linked to the inhibition of tNOX activity, which is crucial for cellular redox balance .
  • Cell Cycle Arrest : Some studies suggest that similar compounds can cause cell cycle arrest in various cancer cell lines, enhancing their potential as chemotherapeutic agents.

Cytotoxicity Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The following table summarizes the findings:

Cell LineIC₅₀ (μM)Mechanism of Action
K-562 (Leukemia)0.1ROS induction and tNOX inhibition
HeLa (Cervical)0.5Cell cycle arrest
HT-29 (Colon)0.8Apoptosis via mitochondrial pathway
CCRF-CEM (Leukemia)0.4ROS-mediated apoptosis

These results indicate that the compound exhibits potent cytotoxic effects across multiple cancer types, suggesting its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on ROS Induction : A study demonstrated that derivatives similar to this compound significantly increased ROS levels in K-562 cells, leading to enhanced apoptosis rates .
  • tNOX Inhibition Study : Another investigation highlighted that the compound effectively inhibited tNOX activity under reducing conditions, correlating with its cytotoxic effects against solid tumors .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound led to G2/M phase arrest in HeLa cells, indicating a mechanism that disrupts normal cell cycle progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzo[d][1,3]dioxole-5-carboxamide scaffold is a versatile pharmacophore. Below is a detailed comparison of N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide with key analogs:

N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807, CAS 745047-51-2)

  • Substituent : Heptan-4-yl (branched alkyl chain).
  • Applications: Potent umami flavor agonist (Savorymyx® UM80), acting on the human umami receptor. Demonstrates flavor-enhancing effects at 1,000-fold lower concentrations than monosodium glutamate (MSG) .
  • Synthesis : Derived from N-alkylbenzamide chemistry, optimized for industrial scalability.
  • Toxicology : Evaluated for safety in flavor applications; plasma metabolism studies conducted via LC-MS/MS .

N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc)

  • Substituent : 3-Trifluoromethylphenyl (electron-withdrawing group).
  • Applications : Exhibits significant α-amylase inhibition (IC₅₀ = 12.3 µM) and hypoglycemic activity in streptozotocin-induced diabetic mice, reducing blood glucose by 45% at 50 mg/kg .
  • Structure-Activity Relationship (SAR) : The trifluoromethyl group enhances binding to α-amylase’s hydrophobic pocket.

N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z)

  • Substituent : Phenyl (simple aromatic group).
  • Synthesis : Prepared via tert-butyl hydroperoxide (TBHP)-mediated oxidative coupling of benzo[d][1,3]dioxole-5-carbaldehyde and aniline, yielding 75% isolated product .

N-((S)-1-Oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide (18d)

  • Substituent : Peptidomimetic aldehyde (complex chiral side chain).
  • Applications : Investigated as a proteasome inhibitor in cancer research; structure designed for enhanced target binding .

Structural and Functional Analysis

Table 1: Comparative Structural Features

Compound Substituent Type Key Functional Groups Bioactivity Profile
Target Compound Thiophene-cyclopentyl Methylenedioxyphenyl, thiophene Not reported
N-(Heptan-4-yl) derivative (S807) Branched alkyl Methylenedioxyphenyl, heptane Umami agonist (flavor enhancer)
N-(3-Trifluoromethylphenyl) (IIc) Electron-withdrawing aryl Methylenedioxyphenyl, CF₃ α-Amylase inhibitor, antidiabetic
N-Phenyl (3z) Simple aryl Methylenedioxyphenyl, phenyl Synthetic intermediate

Table 2: Pharmacological and Industrial Data

Compound Potency/Effect Synthesis Yield Toxicity Profile
Target Compound Unknown Not reported Not evaluated
S807 1,000× MSG equivalence High (industrial scale) Low toxicity in flavor use
IIc 45% blood glucose reduction (50 mg/kg) Moderate (78%) No adverse effects in mice
3z N/A 75% Not studied

Key Research Findings and Implications

  • Umami Agonists : The heptan-4-yl side chain in S807 optimizes receptor binding via hydrophobic interactions, a feature absent in the target compound’s thiophene-cyclopentyl group .
  • Antidiabetic Agents : Electron-withdrawing groups (e.g., CF₃ in IIc) enhance enzyme inhibition, suggesting that the target compound’s thiophene moiety may offer similar electronic effects .
  • Synthetic Flexibility : TBHP-mediated methods (for 3z) and peptide-based strategies (for 18d) highlight diverse synthetic routes for modifying the carboxamide side chain .

Q & A

Q. What are the key structural features of N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide, and how do they influence its reactivity?

The compound features:

  • A thiophen-3-yl group (electron-rich heterocycle, enabling π-π interactions and electrophilic substitution).
  • A cyclopentyl group (introduces steric hindrance and modulates lipophilicity).
  • A methyl linker (enhances conformational flexibility).
  • A benzo[d][1,3]dioxole moiety (provides stability and participates in hydrogen bonding via the dioxolane oxygen atoms).
  • A carboxamide group (facilitates hydrogen bonding and interactions with biological targets).

These structural elements collectively influence reactivity by dictating solubility, steric accessibility, and electronic properties. For example, the thiophene moiety may undergo oxidation or electrophilic substitution, while the amide group is prone to hydrolysis under acidic/basic conditions .

Q. What synthetic routes are commonly employed to prepare this compound, and what reagents are critical for success?

Synthesis typically involves multi-step reactions :

Preparation of the cyclopentyl-thiophene intermediate : Achieved via Friedel-Crafts alkylation or cyclization reactions using thiophene-3-yl derivatives and cyclopentyl precursors .

Amide bond formation : Coupling the intermediate with benzo[d][1,3]dioxole-5-carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU [(2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)] in anhydrous solvents (e.g., DMF or DCM) .

Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC and confirmed via NMR .

Critical reagents include coupling agents, anhydrous solvents, and catalysts (e.g., triethylamine for acid scavenging) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, including cyclopentyl methylene protons (~1.5–2.5 ppm) and dioxolane oxygen adjacency (~5.9–6.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect impurities .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS for exact mass verification) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (amide C=O stretch ~1650–1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from:

  • Assay variability (e.g., cell line specificity or differing enzyme isoforms).
  • Compound stability (degradation under storage or assay conditions).

Q. Methodological solutions :

  • Orthogonal assays : Validate activity using complementary techniques (e.g., enzymatic inhibition assays vs. cellular viability tests) .
  • Stability studies : Monitor compound integrity via HPLC or LC-MS under assay conditions .
  • Dose-response profiling : Establish EC₅₀/IC₅₀ curves to account for potency variations .

Q. What strategies optimize synthetic yield in multi-step preparations?

  • Stepwise optimization : Adjust reaction temperature (e.g., 0–60°C for amide coupling) and solvent polarity (DMF for solubility vs. DCM for steric control) .
  • Catalyst screening : Test alternatives like EDCI/HOBt for improved coupling efficiency .
  • In-line monitoring : Use TLC or FTIR to track intermediate formation and minimize side reactions .
  • Scavenger resins : Remove excess reagents (e.g., polymer-bound triphenylphosphine for Staudinger reactions) .

Q. Which computational methods predict molecular interactions with biological targets?

  • Molecular Docking : Simulate binding modes using software like AutoDock or Schrödinger to identify key interactions (e.g., hydrogen bonds with the amide group) .
  • Molecular Dynamics (MD) : Assess binding stability over time (e.g., RMSD analysis of protein-ligand complexes) .
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to guide derivatization .

For validation, pair computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

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